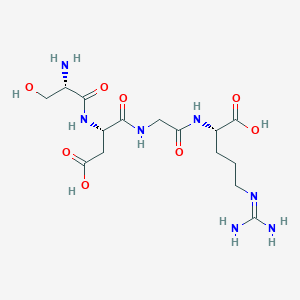

SDGR

Description

Propriétés

Formule moléculaire |

C15H27N7O8 |

|---|---|

Poids moléculaire |

433.42 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C15H27N7O8/c16-7(6-23)12(27)22-9(4-11(25)26)13(28)20-5-10(24)21-8(14(29)30)2-1-3-19-15(17)18/h7-9,23H,1-6,16H2,(H,20,28)(H,21,24)(H,22,27)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 |

Clé InChI |

OAZJMLAWHVYYEZ-CIUDSAMLSA-N |

SMILES isomérique |

C(C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N |

SMILES canonique |

C(CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Computationally-Driven Compound Discovery and Synthesis: The Schrödinger (SDGR) Process

This technical guide provides an in-depth overview of the core processes employed by Schrödinger (Nasdaq: SDGR) for the discovery and synthesis of novel therapeutic compounds. Leveraging a sophisticated, physics-based computational platform, this methodology aims to accelerate the timeline and increase the success rate of drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the workflows, preclinical validation, and representative experimental protocols, using Schrödinger's oncology candidates SGR-3515 and SGR-4174 as illustrative case studies.

The Core Engine: A Physics-Based Computational Platform

Schrödinger's drug discovery process is centered around its industry-leading computational platform, which integrates physics-based simulations, machine learning, and large-scale data analytics to predict molecular properties with high accuracy.[4][5] This allows for the virtual design and evaluation of billions of molecules, a scale unattainable through traditional experimental methods alone.[3] The platform's primary goal is to overcome design challenges and deliver highly optimized molecules that meet challenging target product profiles.[6]

The general workflow involves a continuous feedback loop between computational modeling and experimental validation.[1] Key technologies within the platform include:

-

Glide: For high-throughput molecular docking.[5]

-

FEP+ (Free Energy Perturbation): A physics-based method to accurately calculate the relative binding affinity of ligands to a protein, a critical parameter for potency.[5][7]

-

Active Learning: Machine learning algorithms that guide the exploration of vast chemical space to identify the most promising compounds for synthesis and testing.[3]

-

LiveDesign: A collaborative platform that facilitates the entire design-simulate-synthesize-test cycle.[5]

The logical workflow of this platform-driven discovery process is visualized below.

Case Study: SGR-3515, a First-in-Class Wee1/Myt1 Co-inhibitor

SGR-3515 is an orally bioavailable, investigational co-inhibitor of Wee1 and Myt1 (PKMYT1), two key kinases that regulate the G2/M cell cycle checkpoint.[8][9] By inhibiting both, SGR-3515 forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis—a mechanism known as synthetic lethality.[8][9]

Signaling Pathway and Mechanism of Action

Wee1 and Myt1 act as gatekeepers to mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[8][9] This inhibitory phosphorylation prevents entry into mitosis, allowing time for DNA repair. In many cancers, particularly those with existing DNA damage or a defective G1 checkpoint (e.g., p53 mutations), this G2/M checkpoint is critical for survival. Co-inhibition of both Wee1 and Myt1 by SGR-3515 robustly removes this brake on CDK1, providing a potential advantage over inhibiting Wee1 alone, as Myt1 upregulation can be a resistance mechanism to Wee1 inhibitors.[8][10]

Preclinical Data Summary

Preclinical data for SGR-3515 demonstrates a differentiated profile with potent anti-tumor activity.[6][9] The compound was rationally designed to have sustained inhibition of both targets and an optimized profile to maintain efficacy while limiting hematological toxicity through intermittent dosing schedules.[9][11]

| Parameter | Target | Value | Cell Line / System | Citation |

| Binding Affinity (Kd) | Wee1 | 0.06 nM | Biochemical Assay | [11] |

| Myt1 | 15 nM | Biochemical Assay | [11] | |

| Target Engagement (IC50) | pCDK1 (Y15) - Wee1 | 65 nM | A427 Cells | [11] |

| pCDK1 (T14) - Myt1 | 230 nM | A427 Cells | [11] | |

| Cell Viability (IC50) | Proliferation | 80 nM | A427 Cells | [11] |

| Dissociation Half-Life | Wee1 | 400 min | Biophysical Assay | [11] |

| In Vivo Efficacy | Tumor Growth | Marked Reduction | Xenograft Models | [11] |

Case Study: SGR-4174, a Potent and Selective SOS1 Inhibitor

SGR-4174 is a preclinical candidate designed to inhibit Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in activating KRAS, the most frequently mutated oncogene in human cancers.[6][12] It is being developed as both a monotherapy and a combination agent for KRAS-driven cancers.[13]

Signaling Pathway and Mechanism of Action

SOS1 facilitates the exchange of GDP for GTP on KRAS, switching it to an active, signal-transducing state. This activation drives the downstream MAPK pathway (RAS-RAF-MEK-ERK), which promotes cell proliferation and survival. By binding to the catalytic domain of SOS1, SGR-4174 disrupts the SOS1::KRAS interaction, preventing KRAS activation and suppressing the entire downstream signaling cascade.[13] This approach is valuable in combination with direct KRAS or MEK inhibitors, where it can prevent pathway reactivation and lead to deeper, more durable anti-tumor responses.[13]

Preclinical Data Summary

SGR-4174 was designed using Schrödinger's platform to be a potent and selective SOS1 inhibitor.[13] Preclinical studies show it effectively inhibits the KRAS signaling pathway and demonstrates robust anti-tumor activity, particularly in combination with other pathway inhibitors.[6][13]

| Parameter | Target / Assay | Value | Cell Line / System | Citation |

| Binding Affinity (Kd) | SOS1 Catalytic Domain | 11 nM | Biochemical Assay | [13] |

| Interaction IC50 | SOS1::KRAS G12C FRET | 13 nM | Biochemical Assay | [13] |

| Pathway Inhibition (IC50) | pERK Activation | 28-61 nM | Tumor Cell Lines | [13] |

| Cell Viability (IC50) | 3D Cell Proliferation | 42-107 nM | KRAS-mutant Tumor Cells | [13] |

| In Vivo Efficacy | Tumor Growth | Dose-dependent Inhibition | Xenograft Models | [13] |

| Combination Effect | Tumor Regression | Stronger than single agents | With Sotorasib (G12Ci) | [13] |

| Tumor Stasis | Robust cell death | With Trametinib (MEKi) | [13] |

Representative Experimental Protocols

The following protocols are representative of the standard methodologies used to characterize novel small molecule inhibitors like SGR-3515 and SGR-4174. Note: These are generalized protocols and may not reflect the exact proprietary procedures used by Schrödinger.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 value of an inhibitor against a target kinase.

-

Reagent Preparation:

-

Prepare a 5x kinase reaction buffer (e.g., 125 mM MOPS, pH 7.2, 62.5 mM β-glycerophosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA, 1.25 mM DTT).[14]

-

Prepare a stock solution of the test compound (e.g., SGR-3515) in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Prepare recombinant target kinase (e.g., Wee1 or Myt1) in an appropriate assay buffer.

-

Prepare a substrate solution (e.g., a specific peptide substrate for the kinase).

-

Prepare radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) by diluting the stock to the desired specific activity.[15][16]

-

-

Assay Procedure:

-

In a 96-well microplate, add 5 µL of each serially diluted compound solution. Include DMSO-only wells as a negative control (100% activity).

-

Add 5 µL of the recombinant kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[17]

-

Initiate the kinase reaction by adding 15 µL of a master mix containing the 5x kinase buffer, substrate, and radiolabeled ATP.[15]

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop buffer (e.g., EDTA solution or phosphoric acid).[17]

-

-

Detection and Analysis:

-

Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell Viability Assay (MTT-Based)

This protocol measures the effect of a compound on cell proliferation and viability.

-

Cell Plating:

-

Harvest cancer cells (e.g., A427) from culture, count them, and determine viability (e.g., via trypan blue exclusion).[18]

-

Dilute the cells in a complete culture medium to a predetermined optimal density (e.g., 5,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[19]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[19]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., SGR-4174) in a culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.5%).[19]

-

Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only (vehicle control) and wells with medium only (background control).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[18]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19][20]

-

-

Data Acquisition and Analysis:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[19]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[19]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot the dose-response curve to determine the IC50 value.

-

Protocol: In Vivo Mouse Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an immunodeficient mouse model.

-

Cell Preparation and Implantation:

-

Culture human cancer cells to 70-80% confluency. Harvest, wash, and resuspend the cells in sterile PBS or an appropriate medium.[21]

-

For improved tumor take and growth, cells may be mixed with an extracellular matrix like Cultrex Basement Membrane Extract (BME).[22]

-

Inject a specific number of cells (e.g., 3.0 x 10⁶) subcutaneously into the flank of 4-6 week old immunodeficient mice (e.g., nude or SCID mice).[21]

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Measure tumor dimensions regularly (e.g., 2-3 times per week) using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[21]

-

Randomize mice into treatment and control groups once tumors reach the target volume.

-

-

Compound Administration and Monitoring:

-

Prepare the test compound formulation for the desired route of administration (e.g., oral gavage). The vehicle used for the control group should be identical.

-

Administer the compound and vehicle according to the predetermined dosing schedule (e.g., daily, or an intermittent schedule as determined for SGR-3515).[11]

-

Monitor the mice for body weight changes, signs of toxicity, and tumor growth throughout the study.

-

-

Endpoint and Analysis:

-

The study is typically concluded when tumors in the control group reach a predetermined maximum size or after a set duration.

-

Euthanize the mice, and excise, weigh, and photograph the tumors.

-

Analyze the data by comparing the tumor growth curves and final tumor weights between the treated and control groups to determine the level of tumor growth inhibition (TGI).

-

The Compound Synthesis Process

While the exact synthetic routes for proprietary compounds like SGR-3515 and SGR-4174 are not publicly disclosed, the synthesis of a novel small molecule inhibitor follows a well-established, multi-step workflow. The process begins with commercially available starting materials and proceeds through a series of chemical transformations to build the final, complex active pharmaceutical ingredient (API). Each step requires careful optimization, purification, and analytical characterization to ensure the final product meets stringent purity and quality standards for preclinical and clinical use.

References

- 1. schrodinger.com [schrodinger.com]

- 2. schrodinger.com [schrodinger.com]

- 3. Schrödinger Transforming Drug Discovery with GPU-Powered Platform | NVIDIA Blog [blogs.nvidia.com]

- 4. Physics-based Software Platform for molecular Discovery [binarysemantics.com]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. Schrödinger, Inc. - Schrödinger Presents New Preclinical Data at AACR Annual Meeting [ir.schrodinger.com]

- 7. schrodinger.com [schrodinger.com]

- 8. Facebook [cancer.gov]

- 9. schrodinger.com [schrodinger.com]

- 10. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 11. Schroedinger divulges potent dual Wee1/PKMYT1 inhibitor | BioWorld [bioworld.com]

- 12. 1stoncology.com [1stoncology.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

An In-depth Technical Guide on the Biological Function of Key Mediators in In-Vitro Cancer Models

Disclaimer: The term "SDGR" did not correspond to a recognized protein or gene in the context of cancer biology based on a comprehensive search of available literature. This guide instead focuses on two highly relevant and actively researched areas in in-vitro cancer models that emerged as prominent themes related to cellular growth and stress responses: Serine/Glycine Metabolism and Stress Granule Dynamics .

Part 1: The Role of Serine/Glycine Metabolism in In-Vitro Cancer Models

The reprogramming of cellular metabolism is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One of the key metabolic pathways frequently upregulated in cancer is the de novo synthesis of the non-essential amino acids serine and glycine. This pathway diverts glycolytic intermediates to produce serine, which then serves as a crucial hub for the synthesis of proteins, nucleotides, and lipids. Furthermore, serine metabolism is integral to maintaining cellular redox homeostasis. The enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, making it a prime target for therapeutic intervention.

Quantitative Data on PHGDH Inhibition in In-Vitro Cancer Models

The following table summarizes the quantitative effects of inhibiting PHGDH through small molecule inhibitors or genetic knockdown in various cancer cell lines.

| Cancer Type | Cell Line | Method of Inhibition | Parameter Measured | Quantitative Result | Reference(s) |

| Breast Cancer | MDA-MB-468 | NCT-503 (PHGDH Inhibitor) | Cell Viability (EC50) | ~10 µM | [1] |

| Breast Cancer | BT-20 | NCT-503 (PHGDH Inhibitor) | Cell Viability (EC50) | ~12 µM | [1] |

| Breast Cancer | MDA-MB-231 (PHGDH-independent) | NCT-503 (PHGDH Inhibitor) | Cell Viability (EC50) | >60 µM | [1] |

| Breast Cancer | MDA-MB-468 | PKUMDL-WQ-2101 (PHGDH Inhibitor) | Cell Viability (EC50) | 7.70 µM | [2] |

| Breast Cancer | HCC70 | PKUMDL-WQ-2101 (PHGDH Inhibitor) | Cell Viability (EC50) | 10.8 µM | [2] |

| Gastric Cancer | BGC823/5-FU | shRNA-mediated PHGDH knockdown + 5-FU | Apoptosis Rate | Significant increase in TUNEL-positive cells vs. 5-FU alone. | [3] |

| Ovarian Cancer | Cisplatin-resistant cells | PHGDH knockdown | Cell Viability | Decreased cell viability upon cisplatin exposure. | [4] |

| Ovarian Cancer | Cisplatin-sensitive cells | PHGDH overexpression | Cell Viability | Increased cell viability upon cisplatin exposure. | [4] |

| Myoblasts | C2C12 | siRNA-mediated PHGDH knockdown + Cisplatin | Apoptosis Rate | Increased apoptosis with PHGDH knockdown. | [5] |

Signaling Pathways Involving Serine Biosynthesis

The serine biosynthesis pathway is intricately linked with major oncogenic signaling pathways. PHGDH expression and activity are regulated by various transcription factors and signaling molecules that are often dysregulated in cancer.

Experimental Protocols

This protocol assesses the cytotoxic effects of the PHGDH inhibitor NCT-503.

Materials:

-

NCT-503 (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[6]

-

Compound Preparation: Prepare serial dilutions of NCT-503 in complete medium. Ensure the final DMSO concentration does not exceed 0.1%.[6]

-

Treatment: Remove the medium from the wells and add 100 µL of the NCT-503 dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[6]

-

Viability Assessment (MTT):

-

Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Calculate the EC50 value using appropriate software.

This protocol is for quantifying PHGDH protein levels in cancer cells.

Materials:

-

Treated and untreated cancer cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-PHGDH (e.g., Cell Signaling Technology #66350, 1:1000 dilution)[7]

-

Primary antibody: anti-β-Actin (loading control, e.g., Cell Signaling Technology #3700, 1:1000 dilution)[7]

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.[2]

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[2]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.[2]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[2]

-

Re-probing: Strip the membrane and re-probe with the anti-β-Actin antibody for loading control.

-

Analysis: Perform densitometry analysis to quantify PHGDH expression relative to the loading control.

Part 2: The Role of Stress Granules in In-Vitro Cancer Models

Stress granules (SGs) are dense, non-membranous aggregates of proteins and untranslated messenger RNAs (mRNAs) that form in the cytoplasm in response to various cellular stresses, such as oxidative stress, hypoxia, and nutrient deprivation. In the context of cancer, SG formation is a pro-survival mechanism that allows cells to adapt to the harsh tumor microenvironment and resist therapeutic interventions. SGs can sequester pro-apoptotic factors and regulate signaling pathways to promote cell survival, proliferation, and metastasis. Ras-GTPase-activating protein SH3 domain-binding protein 1 (G3BP1) is a key nucleating protein essential for the assembly of SGs.

Quantitative Data on G3BP1 Function in In-Vitro Cancer Models

The following table summarizes the quantitative effects of modulating G3BP1 expression in various cancer cell lines.

| Cancer Type | Cell Line | Method of Modulation | Parameter Measured | Quantitative Result | Reference(s) |

| Colon Cancer | SW620 | siRNA-mediated G3BP1 knockdown | Proliferation | Significant inhibition of cell proliferation compared to control. | [8] |

| Colon Cancer | RKO | G3BP1 overexpression | Proliferation | Significant enhancement of cell proliferation compared to control. | [8] |

| Colon Cancer | SW620 | siRNA-mediated G3BP1 knockdown | Apoptosis | Increased apoptosis compared to control. | [8] |

| Colon Cancer | RKO | G3BP1 overexpression | Apoptosis | Decreased apoptosis compared to control. | [8] |

| Lung Cancer | A549 | G3BP1 depletion (in senescent cells) | Cancer Cell Migration (Wound Healing) | ~15% reduction in A549 cell migration when co-cultured with G3BP1-depleted senescent cells. | [9] |

Signaling Pathways in Stress Granule Formation

SG assembly is a highly regulated process involving multiple signaling pathways that converge on the inhibition of translation initiation. Oncogenic signaling pathways can co-opt this process to enhance cancer cell fitness.

Experimental Protocols

This protocol uses sodium arsenite to induce oxidative stress and immunofluorescence to visualize G3BP1-positive stress granules.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U2OS)

-

Glass coverslips

-

Sodium Arsenite (NaAsO2) stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: anti-G3BP1 (e.g., Santa Cruz Biotechnology sc-365338, 1:10 dilution)[10]

-

Fluorescently-conjugated secondary antibody

-

DAPI or Hoechst stain for nuclei

-

Antifade mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a culture plate and incubate overnight.

-

Stress Induction: Treat cells with sodium arsenite (e.g., 0.2-0.5 mM) for a specified time (e.g., 30-60 minutes) at 37°C.[11][12]

-

Fixation: Discard the medium, wash with PBS, and fix the cells with 4% PFA for 10-15 minutes at room temperature.[10][13]

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[10]

-

Blocking: Wash with PBS and block with 3% BSA for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate with diluted anti-G3BP1 primary antibody overnight at 4°C.[10]

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.[10]

-

Nuclear Staining: Wash with PBS and incubate with DAPI or Hoechst solution for 5-10 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using antifade medium.

-

Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. SGs will appear as distinct cytoplasmic foci. Quantify the percentage of cells with SGs and the number/size of SGs per cell using image analysis software like ImageJ.

This protocol assesses the effect of G3BP1 modulation on cancer cell migration.

Materials:

-

Cancer cells with modulated G3BP1 expression (e.g., siRNA knockdown or stable overexpression) and control cells

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Cell culture medium (can be serum-free or low-serum to inhibit proliferation)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed G3BP1-modulated and control cells in separate wells of a plate to create confluent monolayers.

-

Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch ("wound") through the center of each monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Incubation: Replace the PBS with fresh medium (low serum to minimize cell proliferation) and place the plate back in the incubator.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control condition is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time for both G3BP1-modulated and control cells to determine the relative migration rate. A slower closure rate in G3BP1 knockdown cells, for example, would indicate that G3BP1 promotes cell migration.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. e-century.us [e-century.us]

- 4. PHGDH Is Upregulated at Translational Level and Implicated in Platin-Resistant in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of G3BP1 facilitates the progression of colon cancer by activating β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G3BP1 controls the senescence-associated secretome and its impact on cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G3BP1 regulates breast cancer cell proliferation and metastasis by modulating PKCζ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Understanding In Vitro Pathways to Drug Discovery for TDP-43 Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Protein Target Identification and Validation: The Case of SDGR

This technical guide provides an in-depth overview of the core principles and methodologies for identifying and validating the protein targets of a hypothetical protein of interest, "SDGR" (Sequence-Defined Generic Regulator). This document is intended for researchers, scientists, and drug development professionals engaged in unraveling protein function and developing targeted therapeutics. The guide details common experimental workflows, data interpretation, and includes specific protocols for key techniques.

Introduction to Target Identification and Validation

The identification of a protein's binding partners is fundamental to understanding its biological function, its role in disease, and for the development of novel therapeutic agents. The process is typically bifurcated into two key phases:

-

Target Identification: This discovery phase aims to generate a list of potential interacting proteins or "hits." These methods are often high-throughput and designed to cast a wide net.

-

Target Validation: This phase involves orthogonal and more quantitative methods to confirm the putative interactions discovered during the identification phase. The goal is to eliminate false positives and to characterize the binding events in a biophysical and cellular context.

This guide will explore a logical workflow for progressing from a protein of interest, this compound, to a set of validated interacting partners.

The Target Identification and Validation Workflow

A typical workflow begins with discovery-oriented techniques to generate a list of potential interactors, which is then refined through rigorous validation experiments.

Caption: A logical workflow for this compound target identification and validation.

Target Identification Methodologies

The initial step in understanding this compound's function is to identify its potential binding partners. Below are detailed protocols for commonly employed, robust methods.

AP-MS is a gold-standard technique for identifying protein-protein interactions within a cellular lysate. The method involves tagging the protein of interest (this compound), expressing it in cells, lysing the cells, and then using an antibody or affinity reagent to "pull down" the tagged protein along with its bound partners. These partners are then identified using mass spectrometry.

Table 1: Representative AP-MS Data for this compound Pulldown

| Rank | Protein ID | Gene Symbol | Score | Unique Peptides | Fold Change (this compound vs. Control) |

| 1 | P62333 | MAPK1 | 254.7 | 28 | 45.2 |

| 2 | P27361 | MAPK3 | 211.3 | 22 | 38.9 |

| 3 | Q02750 | MAP2K1 | 189.1 | 19 | 25.6 |

| 4 | P31749 | AKT1 | 155.8 | 15 | 18.3 |

| 5 | P04637 | TP53 | 98.2 | 9 | 8.1 |

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Vector Construction: Clone the cDNA of this compound into an expression vector containing an epitope tag (e.g., FLAG, HA, or Strep-tag II). A C-terminal or N-terminal tag should be chosen based on pilot expression and functional validation.

-

Cell Line Transfection and Culture: Transfect the expression vector into a suitable human cell line (e.g., HEK293T). Select for stably expressing cells or perform transient transfection for large-scale culture. Grow a sufficient quantity of cells (e.g., 5 x 15 cm dishes).

-

Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Affinity Purification: Incubate the cleared cell lysate with affinity beads (e.g., anti-FLAG M2 agarose beads) for 2-4 hours at 4°C to capture the tagged this compound protein complex.

-

Washing: Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specific binders.

-

Elution: Elute the bound protein complexes from the beads. This can be done competitively (e.g., with 3xFLAG peptide) or using a denaturing buffer (e.g., urea).

-

Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested into peptides using trypsin.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting spectra are used to identify the sequences of the peptides.

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample. Quantitative analysis, often using label-free quantification (LFQ), is performed to compare the abundance of proteins in the this compound pulldown versus a negative control (e.g., pulldown from cells expressing an empty vector).

The Y2H system is a genetic method for detecting binary protein-protein interactions in a eukaryotic nucleus. It is particularly useful for screening large libraries of potential interactors.

Experimental Protocol: Yeast Two-Hybrid (Y2H) Screening

-

Bait and Prey Vector Construction: Clone the full-length this compound cDNA into a "bait" vector (e.g., pGBKT7), which fuses this compound to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A cDNA library from the tissue of interest is cloned into a "prey" vector (e.g., pGADT7), fusing the library proteins to the activation domain (AD) of the same transcription factor.

-

Yeast Transformation: Co-transform the bait plasmid and the prey library into a suitable yeast strain (e.g., AH109).

-

Selection and Screening: Plate the transformed yeast on selective media. If the bait (this compound) and a prey protein interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media lacking specific nutrients (e.g., -His, -Ade) and to turn blue in the presence of X-gal.

-

Hit Identification: Isolate the prey plasmids from the positive yeast colonies. Sequence the cDNA insert to identify the interacting protein.

-

Confirmation: Re-transform the isolated prey plasmid with the original bait plasmid into yeast to confirm the interaction and rule out false positives.

Target Validation Methodologies

Following the discovery of putative targets, validation is crucial. These methods confirm the interaction in a relevant context and provide quantitative biophysical data.

Co-IP is used to verify an interaction between two specific proteins in a cellular context. It is conceptually similar to AP-MS but is typically lower throughput and analyzed by Western blotting.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

-

Cell Culture and Lysis: Culture cells endogenously expressing or transiently overexpressing both this compound and the putative target protein (e.g., MAPK1). Lyse the cells as described in the AP-MS protocol.

-

Immunoprecipitation: Incubate the cleared lysate with an antibody specific to this compound (or its tag) overnight at 4°C. A control immunoprecipitation should be performed using a non-specific IgG antibody of the same isotype.

-

Complex Capture: Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove unbound proteins.

-

Elution and SDS-PAGE: Resuspend the beads in SDS-PAGE sample buffer and boil to elute and denature the proteins. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody against the putative interacting protein (MAPK1). A separate blot should be probed with an antibody against this compound to confirm successful immunoprecipitation.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The presence of a band for MAPK1 in the this compound IP lane (but not in the IgG control lane) confirms the interaction.

SPR is a label-free optical technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time. It provides quantitative data on association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).

Table 2: SPR Kinetic Data for this compound Binding to Validated Targets

| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |

| This compound | MAPK1 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

| This compound | MAP2K1 | 3.4 x 10⁴ | 1.8 x 10⁻³ | 52.9 |

| This compound | AKT1 | 8.1 x 10³ | 9.5 x 10⁻⁴ | 117.3 |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Purification: Express and purify recombinant this compound (the analyte) and the target protein (the ligand, e.g., MAPK1). Ensure high purity (>95%) and proper folding.

-

Ligand Immobilization: Covalently immobilize the ligand (MAPK1) onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

-

Analyte Injection: Prepare a series of dilutions of the analyte (this compound) in a suitable running buffer (e.g., HBS-EP+). Inject these concentrations sequentially over the ligand and reference surfaces at a constant flow rate.

-

Data Collection: Monitor the change in the SPR signal (measured in Response Units, RU) over time. This generates sensorgrams showing an association phase during injection and a dissociation phase during buffer flow.

-

Data Analysis: After subtracting the reference channel signal, fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This will yield the kinetic parameters ka, kd, and the affinity constant KD (KD = kd/ka).

CETSA measures the thermal stability of a protein in its native cellular environment. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm). It is a powerful tool for confirming target engagement in cells.

Table 3: CETSA Data for this compound Target Engagement

| Target Protein | Treatment | Apparent Tm (°C) | ΔTm (°C) |

| MAPK1 | Vehicle | 48.2 | - |

| MAPK1 | This compound-mimetic compound | 51.5 | +3.3 |

| MAP2K1 | Vehicle | 52.1 | - |

| MAP2K1 | This compound-mimetic compound | 54.8 | +2.7 |

| GAPDH | Vehicle | 58.7 | - |

| GAPDH | This compound-mimetic compound | 58.6 | -0.1 |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with a vehicle control or a compound known to modulate the this compound-target interaction (e.g., a small molecule mimic or stabilizer).

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or another method that does not use detergents that would interfere with protein aggregation.

-

Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., MAPK1) remaining in the supernatant at each temperature point using Western blotting or quantitative mass spectrometry (MS-CETSA).

-

Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tm). A positive shift in Tm (ΔTm) in the compound-treated sample compared to the vehicle control indicates direct target engagement.

Integrating this compound into a Signaling Pathway

Based on the hypothetical target identification and validation data presented, this compound appears to interact with key components of the MAPK/ERK pathway (MAPK1/ERK2, MAPK3/ERK1, MAP2K1/MEK1). This suggests this compound may function as a regulator or scaffold protein within this critical signaling cascade.

Caption: Hypothetical integration of this compound into the MAPK/ERK signaling pathway.

Preclinical Pharmacokinetics and Pharmacodynamics of Schrödinger's Oncology Pipeline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of three leading oncology drug candidates from Schrödinger, Inc. (NASDAQ: SDGR): SGR-1505, SGR-3515, and SGR-4174. The information presented herein is collated from publicly available data, including conference abstracts and presentations, to serve as a resource for researchers and professionals in the field of drug development.

SGR-1505: A Potent and Selective MALT1 Inhibitor

SGR-1505 is an orally administered, potent allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a crucial mediator in the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver in various B-cell malignancies.[1][2] Preclinical studies have demonstrated SGR-1505's potential as a best-in-class therapeutic agent, both as a monotherapy and in combination with existing standards of care.[3]

Pharmacokinetics

Preclinical pharmacokinetic parameters of SGR-1505 have been evaluated in multiple species, demonstrating moderate to high oral bioavailability.[4] A summary of these findings is presented in Table 1.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | 9.4 | 1.2 | 1.6 | 57 |

| Rat | 3.8 | 0.98 | 3.1 | 77 |

| Dog | 0.86 | 2.0 | 31 | 92 |

| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 |

| Table 1: Preclinical Pharmacokinetic Parameters of SGR-1505.[4] |

Pharmacodynamics

Preclinical in vitro and in vivo studies have highlighted the potent pharmacodynamic effects of SGR-1505. In cell-based assays, SGR-1505 demonstrated superior potency compared to other MALT1 inhibitors, such as JNJ-67856633.[1] In vivo, SGR-1505 showed strong anti-tumor activity in B-cell lymphoma xenograft models.[2][5] A key pharmacodynamic biomarker for MALT1 inhibition is the reduction of interleukin-2 (IL-2) secretion. In a Phase 1 study with healthy volunteers, SGR-1505 achieved over 90% inhibition of IL-2 secretion in activated T-cells, confirming target engagement.[6]

Experimental Protocols

Pharmacokinetic Studies: Standard non-clinical pharmacokinetic studies were likely conducted in mice, rats, dogs, and non-human primates (cynomolgus monkeys). These studies typically involve administering a single dose of SGR-1505 via intravenous and oral routes to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. Blood samples are collected at various time points and analyzed using methods like liquid chromatography-mass spectrometry (LC-MS) to quantify drug concentration.

Xenograft Models for Efficacy Studies: The anti-tumor activity of SGR-1505 was evaluated in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of B-cell lymphomas.[2] In these models, human lymphoma cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with SGR-1505, and tumor growth is monitored over time to assess efficacy.

SGR-3515: A First-in-Class Wee1/Myt1 Dual Inhibitor

SGR-3515 is an investigational dual inhibitor of Wee1 and Myt1 kinases, which are key regulators of the cell cycle.[7] By inhibiting both targets, SGR-3515 aims to induce synthetic lethality in cancer cells, a promising therapeutic strategy.[8] Preclinical data suggests a favorable pharmacological profile, particularly with an intermittent dosing schedule.[9][10]

Pharmacodynamics

Preclinical studies have shown that SGR-3515 has synergistic anti-tumor activity, leading to more profound and durable responses compared to inhibitors targeting only Wee1 or Myt1.[8][9] In preclinical oncology models, an optimized, intermittent dosing schedule of SGR-3515 resulted in an improved therapeutic index.[11][12] Data presented at the AACR Annual Meeting 2025 demonstrated superior anti-tumor activity of SGR-3515 monotherapy compared to the Wee1 inhibitor ZN-c3 and the Myt1 inhibitor RP-6306 in various tumor models.[13][14] Furthermore, SGR-3515 showed synergistic efficacy when combined with chemotherapy in xenograft tumor models.[15]

Experimental Protocols

In Vivo Efficacy Studies (Xenograft Models): The anti-tumor effects of SGR-3515 were assessed in xenograft tumor models.[8][15] These studies likely involved the subcutaneous implantation of human cancer cell lines into immunodeficient mice. Treatment with SGR-3515, both as a single agent and in combination with chemotherapy, would be initiated once tumors reached a specified size. Tumor volumes would be measured regularly to determine the extent of tumor growth inhibition.

Pharmacodynamic Biomarker Analysis: To confirm target engagement and understand the mechanism of action in vivo, tumor samples from xenograft models can be analyzed for biomarkers of Wee1/Myt1 inhibition. This may include assessing the phosphorylation status of CDK1, a downstream target of Wee1 and Myt1, using techniques like Western blotting or immunohistochemistry.

SGR-4174: A Potent and Selective SOS1 Inhibitor

SGR-4174 is a selective inhibitor of the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS.[16] This makes SGR-4174 a promising therapeutic candidate for KRAS-mutant cancers.[17]

Pharmacokinetics

An abstract from the AACR Annual Meeting 2025 indicated that SGR-4174 demonstrated favorable pharmacokinetic properties across preclinical species.[18] However, specific quantitative data have not been publicly disclosed.

Pharmacodynamics

Preclinical data for SGR-4174 demonstrates potent and selective inhibition of the SOS1-KRAS interaction.[18] In vitro studies have yielded the following key metrics:

-

Binding to SOS1 (KD): 11 nM

-

Disruption of SOS1::KRAS interaction (FRET IC50): 13 nM

-

Inhibition of ERK activation (pERK IC50): 28-61 nM

-

Inhibition of tumor cell viability (3D CTG IC50): 42-107 nM

In vivo, SGR-4174 monotherapy resulted in dose-dependent tumor growth inhibition in KRAS G12C tumor xenograft mouse models.[18] It also showed the ability to induce tumor shrinkage when used in combination with MEK or KRAS inhibitors in preclinical models of pancreatic and non-small cell lung cancer.[13]

Experimental Protocols

In Vitro Assays:

-

Binding Affinity: The binding affinity of SGR-4174 to the catalytic domain of SOS1 was likely determined using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

SOS1-KRAS Interaction Assay: A Förster resonance energy transfer (FRET) assay was used to measure the ability of SGR-4174 to disrupt the interaction between SOS1 and KRAS.[18]

-

Cellular Assays: The effect of SGR-4174 on downstream signaling was assessed by measuring the phosphorylation of ERK (pERK) in cancer cell lines.[18] Cell viability was likely determined using a 3D tumor cell growth (CTG) assay.[18]

In Vivo Xenograft Studies: The in vivo efficacy of SGR-4174 was evaluated in xenograft models of KRAS-mutant cancers.[13][18] These studies would involve treating tumor-bearing immunodeficient mice with SGR-4174 as a single agent or in combination with other targeted therapies and monitoring tumor growth.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes described, the following diagrams are provided.

Signaling Pathways

Caption: MALT1 Signaling Pathway Inhibition by SGR-1505.

Caption: Wee1/Myt1 Signaling Pathway Inhibition by SGR-3515.

Caption: SOS1-KRAS Signaling Pathway Inhibition by SGR-4174.

Experimental Workflows

Caption: General Workflow for Preclinical Pharmacokinetic Studies.

Caption: General Workflow for Preclinical Pharmacodynamic (Efficacy) Studies.

References

- 1. Paper: Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]

- 2. Paper: A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of Sgr-1505 As Monotherapy in Subjects with Mature B-Cell Malignancies [ash.confex.com]

- 3. ir.schrodinger.com [ir.schrodinger.com]

- 4. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]

- 5. SciMeetings [scimeetings.acs.org]

- 6. ir.schrodinger.com [ir.schrodinger.com]

- 7. schrodinger.com [schrodinger.com]

- 8. ir.schrodinger.com [ir.schrodinger.com]

- 9. Schrodinger presents SGR-3515 preclinical data at ENA 2024 | Nasdaq [nasdaq.com]

- 10. Schrödinger Presents SGR-3515 Preclinical Results at 2024 ENA Symposium [synapse.patsnap.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. s203.q4cdn.com [s203.q4cdn.com]

- 13. ir.schrodinger.com [ir.schrodinger.com]

- 14. trial.medpath.com [trial.medpath.com]

- 15. s203.q4cdn.com [s203.q4cdn.com]

- 16. ir.schrodinger.com [ir.schrodinger.com]

- 17. Schrödinger to Present Preclinical Data at AACR Annual Meeting - BioSpace [biospace.com]

- 18. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Structure-Activity Relationship of SDGR and Its Analogs

Disclaimer: Initial searches for "SDGR" did not yield specific public information on a molecule or target with this designation in the context of structure-activity relationship (SAR) studies. It is possible that "this compound" is an internal project code, a novel entity not yet in the public domain, or a typographical error.

To fulfill the detailed requirements of this request, this guide will proceed using a well-documented and highly relevant area of drug discovery as a representative example: the structure-activity relationship of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. This allows for a comprehensive demonstration of data presentation, experimental protocols, and signaling pathway visualization as requested. The principles and methodologies described herein are broadly applicable to the study of SAR for various small molecule inhibitors and their targets.

Introduction to EGFR and Quinazoline-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a member of the ErbB receptor family.[1] Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2][3] Overexpression or mutations of EGFR can lead to uncontrolled cell growth and are implicated in various cancers, particularly non-small cell lung cancer (NSCLC).[4][5]

Quinazoline-based molecules have emerged as a prominent scaffold for the development of EGFR inhibitors.[6][7] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation. The quinazoline core provides a high affinity for the EGFR active site.[7] Three generations of these inhibitors have been developed to target wild-type EGFR as well as various mutant forms that arise during cancer progression and treatment.[1][6]

Structure-Activity Relationship (SAR) of Quinazoline-Based EGFR Inhibitors

The SAR of quinazoline-based EGFR inhibitors has been extensively studied to improve potency, selectivity, and overcome resistance mutations. The core scaffold generally consists of a quinazoline ring, with key substitutions at positions 4, 6, and 7 that significantly influence its inhibitory activity.

A generalized structure of a quinazoline-based EGFR inhibitor is as follows:

-

Position 4 (Anilino Group): A 3-substituted anilino group at this position is crucial for activity. The substituent at the meta position of the aniline ring can influence the binding affinity and selectivity.

-

Positions 6 and 7 (Methoxy Groups): Methoxy groups at these positions are often found in first-generation inhibitors and contribute to the overall binding affinity.

-

Modifications for Covalent Inhibition: Second-generation inhibitors often incorporate a reactive group, such as an acrylamide moiety, at position 6. This allows for covalent bond formation with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.

The following table summarizes the SAR of a series of hypothetical "this compound" analogs, modeled on quinazoline-based EGFR inhibitors. The data illustrates how modifications to the core structure impact inhibitory activity against wild-type EGFR and the T790M mutant, a common resistance mutation.

Table 1: Structure-Activity Relationship of this compound Analogs against EGFR

| Compound ID | R1 (Position 4) | R2 (Position 6) | R3 (Position 7) | EGFR (WT) IC50 (nM) | EGFR (T790M/L858R) IC50 (nM) |

| This compound-01 | 3-chloro-4-fluoroaniline | -H | Methoxy | 27 | >1000 |

| This compound-02 | 3-ethynylaniline | -H | Methoxy | 15 | >1000 |

| This compound-03 | 3-chloro-4-fluoroaniline | Acrylamide | Methoxy | 0.5 | 3.8 |

| This compound-04 | 3-ethynylaniline | Acrylamide | Methoxy | 0.6 | 3.5 |

| This compound-05 | Indole | Acrylamide | Methoxy | 0.1 | 5.6 |

| This compound-06 | Indole | -H | Methoxy | 9.2 | 27 |

Data is representative and compiled from principles of EGFR inhibitor SAR.[7][8]

Signaling Pathways

EGFR Signaling Cascade

EGFR activation triggers multiple downstream signaling pathways that are critical for cell growth and survival. The diagram below illustrates the major cascades initiated by EGFR and the point of inhibition by "this compound" analogs. These pathways include the RAS-RAF-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[3][9] Additionally, EGFR signaling can activate the JAK/STAT and PLCγ pathways.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Structure Activity Relationship Based Molecular Modeling of EGFR [ijaresm.com]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

The Dichotomous Expression of the SH3BGR Gene Family: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the expression profile of the SH3 Domain Binding Glutamic Acid-Rich (SH3BGR) protein family in healthy versus diseased tissues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced roles of SH3BGR family members, their associated signaling pathways, and the methodologies for their study.

Executive Summary

The SH3BGR family of proteins, comprising SH3BGR, SH3BGRL, SH3BGRL2, and SH3BGRL3, are emerging as critical players in cellular signaling and disease pathogenesis. Predominantly known as adaptor proteins, they participate in complex signaling networks that govern fundamental cellular processes. Alterations in their expression levels have been increasingly associated with various pathological conditions, most notably cancer. This guide synthesizes current knowledge on the differential expression of SH3BGR family members, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Differential Expression of SH3BGR Family Members

The expression of SH3BGR family members exhibits significant variation across different tissues and disease states. The following tables summarize the currently available quantitative data on their expression in healthy versus diseased tissues, primarily focusing on cancer.

Table 1: SH3BGR Expression Profile

| Tissue | Healthy Tissue Expression Level | Diseased Tissue (Cancer) Expression Level | Fold Change (Disease vs. Healthy) | Reference Method |

| Liver | Moderate | Downregulated in Hepatocellular Carcinoma | Significant Decrease | qPCR, Western Blot, IHC |

| Lung | Low to Moderate | Variable; reports of both up- and downregulation | Inconsistent | Microarray, RNA-Seq |

| Breast | Moderate | Downregulated in certain subtypes | Significant Decrease | IHC |

| Prostate | Low | Not significantly altered | - | RNA-Seq |

Table 2: SH3BGRL Expression Profile

| Tissue | Healthy Tissue Expression Level | Diseased Tissue (Cancer) Expression Level | Fold Change (Disease vs. Healthy) | Reference Method |

| Liver | High | Significantly Downregulated in Liver Cancers | >2-fold decrease | qPCR, Western Blot[1] |

| Colon | Moderate | Downregulated in Colorectal Carcinoma | Significant Decrease | IHC |

| Stomach | Moderate | Downregulated | Significant Decrease | Northern Blot |

| Brain | Low | Not significantly altered | - | RNA-Seq |

Further research is required to fully elucidate the expression profiles of SH3BGRL2 and SH3BGRL3 in a wide range of healthy and diseased tissues.

Signaling Pathways and Molecular Interactions

The SH3BGR protein family functions as crucial adaptors in cellular signaling cascades. Their dysregulation can impact pathways controlling cell proliferation, apoptosis, and autophagy.

A key interaction involves SH3BGRL, which has been shown to play a suppressive role in the tumorigenesis of liver cancer[1]. It enhances autophagic cell death by upregulating the expression of ATG5 and inhibiting the Src activation and its downstream ERK and AKT signaling pathways[1].

SH3BGRL signaling cascade in liver cancer.

Experimental Protocols

Accurate and reproducible quantification of SH3BGR family member expression is paramount for research and clinical applications. The following are standardized protocols for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for mRNA Expression

This protocol outlines the steps for quantifying SH3BGR mRNA levels in tissue samples.

Workflow for qPCR analysis of SH3BGR expression.

Detailed Steps:

-

RNA Extraction: Homogenize ~50-100mg of fresh or frozen tissue in TRIzol reagent. Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

-

RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 and A260/A230 ratios) of the extracted RNA using a spectrophotometer like the NanoDrop.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers specific for the SH3BGR family member of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

-

Data Analysis: Calculate the relative expression of the target gene using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

Western Blot for Protein Expression

This protocol details the immunodetection of SH3BGR proteins in tissue lysates.

Workflow for Western Blot analysis of SH3BGR proteins.

Detailed Steps:

-

Protein Extraction: Lyse tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the SH3BGR protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for Protein Localization

This protocol describes the in-situ detection of SH3BGR proteins in tissue sections.

Detailed Steps:

-

Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-SH3BGR antibody.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen such as DAB.

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining.

Future Directions and Conclusion

The study of the SH3BGR gene family is a rapidly evolving field. While current data strongly implicates their dysregulation in cancer, further research is needed to understand their roles in other diseases. The development of specific inhibitors or modulators of SH3BGR protein interactions could offer novel therapeutic avenues. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the critical functions of this intriguing protein family.

References

The Leading Edge of Drug Discovery: A Technical Review of Research from Schrödinger, Inc.

For Immediate Release

New York, NY – December 17, 2025 – In an era where the integration of computational prowess and biological understanding is paramount, Schrödinger, Inc. (NASDAQ: SDGR) stands at the forefront of revolutionizing drug discovery. This technical guide provides an in-depth review of the company's research, with a particular focus on its publicly disclosed clinical and preclinical compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies and quantitative outcomes of leveraging a physics-based computational platform for the discovery of novel therapeutics.

Schrödinger's approach combines the power of its advanced computational platform with a deep expertise in drug discovery and development. This synergy has led to a robust pipeline of proprietary and partnered programs, two of which, the MALT1 inhibitor SGR-1505 and the CDC7 inhibitor SGR-2921, serve as prime examples of the platform's capabilities. This review will delve into the quantitative data, experimental protocols, and underlying biological pathways associated with these and other Schrödinger-driven research efforts.

Key Proprietary Compounds: A Quantitative Overview

Schrödinger's drug discovery pipeline is a testament to the power of its computational platform. The following tables summarize the key quantitative data for two of its leading clinical-stage assets.

SGR-1505: A Potent, Allosteric MALT1 Inhibitor

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a crucial mediator in the NF-κB signaling pathway, making it a compelling target for B-cell malignancies.[1][2] SGR-1505 is an orally active, allosteric inhibitor of MALT1 that has demonstrated promising anti-proliferative activity.[3]

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical IC50 | <10 nM | MALT1 Enzymatic Assay | [3] |

| Cellular IC50 | 10-100 nM | IL-10 Secretion in OCI-LY10 cells | [3] |

| Clinical Efficacy | 22% Overall Response Rate | Phase 1 in relapsed/refractory B-cell malignancies | [4] |

Table 1: Quantitative data for SGR-1505

SGR-2921: A Potent CDC7 Inhibitor

Cell division cycle 7 (CDC7) kinase is a key regulator of DNA replication and is overexpressed in various cancers.[5] SGR-2921 is a potent and selective inhibitor of CDC7 that has shown significant anti-leukemic responses in preclinical models.[6] However, development of SGR-2921 was halted due to patient deaths in a Phase 1 trial.[7]

| Parameter | Value | Cell Line/Assay Condition | Reference |

| In Vitro Potency | More potent than other clinical-stage CDC7 inhibitors | AML patient-derived samples | [6] |

| In Vivo Activity | Dose-dependent reduction of AML blasts | Multiple AML models | [6] |

| Combination Synergy | Synergistic activity with decitabine | p53-mutated AML models in vivo | [6] |

Table 2: Quantitative data for SGR-2921

Signaling Pathways and Mechanism of Action

A deep understanding of the targeted signaling pathways is fundamental to rational drug design. The following diagrams, generated using the DOT language, illustrate the pathways targeted by SGR-1505 and SGR-2921.

References

- 1. schrodinger.com [schrodinger.com]

- 2. schrodinger.com [schrodinger.com]

- 3. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Schrödinger, Inc. - Schrödinger Presents New Preclinical Data Supporting Advancement of CDC7 Inhibitor Development Candidate, SGR-2921, at American Society of Hematology 2022 Annual Meeting [ir.schrodinger.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. s203.q4cdn.com [s203.q4cdn.com]

Initial In-Vitro Toxicity Assessment of a Novel Compound (SDGR): A Technical Guide

Disclaimer: The compound "SDGR" is not a publicly recognized investigational drug. The following technical guide is a representative example of an initial in-vitro toxicity assessment for a fictional compound, created for illustrative purposes. The experimental data presented herein is hypothetical and based on typical outcomes for early-stage drug discovery candidates.

Introduction

The preclinical evaluation of a new chemical entity's (NCE) safety profile is a critical component of the drug development process. In-vitro toxicology assays serve as essential primary screening tools to identify potential liabilities, understand mechanisms of toxicity, and guide candidate selection long before clinical trials.[1][2][3] These early assessments are crucial for reducing the high attrition rates of drug candidates due to unacceptable toxicity levels, thereby saving significant time and resources.[4][5] This guide outlines a standard initial in-vitro toxicity assessment for a novel compound, designated this compound, focusing on cytotoxicity, hepatotoxicity, and genotoxicity, which are key areas of concern in drug-induced toxicities.[1][5]

Core In-Vitro Toxicity Assays

A panel of in-vitro assays is employed to provide a preliminary toxicological profile of this compound. These assays are selected to cover a broad range of common toxicity events and are performed using well-established cell models.[4]

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death. This is often the first step in a toxicity screening cascade.

2.1.1 Experimental Protocol: Cell Viability via MTT Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cell lines.

-

Cell Lines:

-

HepG2 (human liver carcinoma)

-

HEK293 (human embryonic kidney)

-

Jurkat (human T-lymphocyte)

-

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

This compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

The medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Plates are incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle control, and IC50 values are calculated using non-linear regression analysis.

-

2.1.2 Data Summary: Cytotoxicity of this compound

| Cell Line | Tissue of Origin | This compound IC50 (µM) |

| HepG2 | Liver | 25.4 |

| HEK293 | Kidney | 48.2 |

| Jurkat | T-lymphocyte | 15.8 |

Hepatotoxicity Assessment

Drug-induced liver injury is a major cause of drug withdrawal from the market.[1][5] In-vitro assays using liver-derived cells can provide an early indication of potential hepatotoxicity.

2.2.1 Experimental Protocol: LDH Release Assay

-

Objective: To assess this compound-induced cytotoxicity in primary human hepatocytes by measuring lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.

-

Cell Model: Cryopreserved primary human hepatocytes.

-

Procedure:

-

Hepatocytes are thawed and seeded in collagen-coated 96-well plates.

-

After a stabilization period, cells are treated with this compound at various concentrations (e.g., 1 µM to 100 µM) for 24 hours.

-

Positive (lysis buffer) and negative (vehicle) controls are included.

-

After treatment, a sample of the cell culture supernatant is transferred to a new plate.

-

LDH assay reagent is added, and the plate is incubated in the dark for 30 minutes.

-

The reaction is stopped, and absorbance is read at 490 nm.

-

Cytotoxicity is calculated as a percentage of the positive control.

-

2.2.2 Data Summary: Hepatotoxicity of this compound

| Assay | Cell Model | Endpoint | This compound EC50 (µM) |

| LDH Release | Primary Human Hepatocytes | Membrane Integrity | 32.7 |

Genotoxicity Assessment

Genotoxicity assays are required by regulatory agencies to determine a compound's potential to cause genetic mutations or chromosomal damage.[6]

2.3.1 Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To evaluate the mutagenic potential of this compound using various strains of Salmonella typhimurium.

-

Bacterial Strains: TA98, TA100, TA1535, TA1537 (with and without metabolic activation S9 fraction).

-

Procedure:

-

This compound is dissolved in a suitable solvent and tested at five concentrations.

-

Each concentration of this compound is combined with the tester strain in the presence and absence of a rat liver S9 fraction for metabolic activation.

-

This mixture is combined with molten top agar and poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+ revertants) is counted.

-

A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least twofold greater than the background (vehicle control).

-

2.3.2 Data Summary: Genotoxicity of this compound

| Assay | Strains | Metabolic Activation (S9) | Result |

| Ames Test | TA98, TA100, TA1535, TA1537 | With and Without | Non-mutagenic |

Visualizations: Workflows and Pathways

Experimental Workflow for In-Vitro Toxicity Screening

Caption: High-level workflow for initial in-vitro toxicity assessment.

Hypothetical Signaling Pathway Perturbation by this compound

Based on publicly available information for similar investigational compounds, a potential mechanism of action for a developmental therapeutic could involve the inhibition of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) signaling pathway. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical inhibition of the MALT1-NF-κB pathway by this compound.

Logical Relationship of Toxicity Endpoints

Caption: Logical flow from compound exposure to adverse outcomes.

Conclusion

The initial in-vitro toxicity assessment of this compound provides a foundational understanding of its safety profile. The hypothetical data indicates moderate cytotoxicity against various cell lines, with a more pronounced effect on lymphoid cells. The compound is shown to be non-mutagenic in the Ames test, a favorable outcome. The moderate hepatotoxicity observed in primary human hepatocytes suggests that this is an area for further investigation. These preliminary findings are essential for making informed decisions, such as advancing the compound to in-vivo testing or prioritizing other candidates with more favorable safety profiles.[2] Future in-vitro studies could explore the mechanism of cytotoxicity and assess other potential liabilities such as cardiotoxicity and off-target effects.

References

Downstream Cellular Effects of SGR-1505 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGR-1505 is an investigational, orally bioavailable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). As a key downstream component of the B-cell receptor (BCR) signaling pathway, MALT1's proteolytic activity is a critical driver of NF-κB activation and B-cell proliferation. Dysregulation of this pathway is a hallmark of various B-cell malignancies. SGR-1505 has demonstrated potent and selective inhibition of MALT1, leading to significant anti-proliferative effects in preclinical models and encouraging clinical activity in patients with relapsed/refractory B-cell cancers. This document provides an in-depth overview of the mechanism of action, downstream cellular effects, and key experimental data related to SGR-1505 treatment.

Introduction: Targeting the B-Cell Receptor Pathway

The B-cell receptor signaling cascade is essential for the development, survival, and activation of B-lymphocytes. Upon antigen binding, a series of intracellular signaling events are initiated, culminating in the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In many B-cell malignancies, such as Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) and Chronic Lymphocytic Leukemia (CLL), this pathway is constitutively active, promoting cancer cell survival and proliferation.[1]